Cas no 1874022-28-2 (2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid)

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid is a specialized organic compound featuring a piperidine core functionalized with an ethoxymethyl group at the 3-position and an acetic acid moiety at the nitrogen. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The ethoxymethyl group enhances solubility and modulates steric and electronic properties, while the acetic acid functionality allows for further derivatization via coupling or esterification. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems or bioactive molecules. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications.
2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid structure
1874022-28-2 structure
Product Name:2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
CAS No:1874022-28-2
MF:C10H19NO3
MW:201.262763261795
CID:5719863
PubChem ID:121201416
Update Time:2025-10-19

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • starbld0045671
    • 2-[3-(ethoxymethyl)piperidin-1-yl]acetic acid
    • F1907-5098
    • AKOS026709524
    • 1874022-28-2
    • 2-(3-(ethoxymethyl)piperidin-1-yl)acetic acid
    • 1-Piperidineacetic acid, 3-(ethoxymethyl)-
    • 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid
    • Inchi: 1S/C10H19NO3/c1-2-14-8-9-4-3-5-11(6-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13)
    • InChI Key: GYLAEDKWVPTNHP-UHFFFAOYSA-N
    • SMILES: O(CC)CC1CN(CC(=O)O)CCC1

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.058±0.06 g/cm3(Predicted)
  • Boiling Point: 306.8±17.0 °C(Predicted)
  • pka: 2.47±0.10(Predicted)

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid Pricemore >>

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Additional information on 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic Acid: A Comprehensive Overview

2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, also known by its CAS number CAS No. 1874022-28-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with an ethoxymethyl substituent at the 3-position and an acetic acid group attached to the nitrogen atom at position 1. Its structure makes it a versatile molecule with potential applications in drug development and material science.

The synthesis of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid involves a series of well-established organic reactions, including nucleophilic substitution, alkylation, and acid-mediated cyclization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis of similar piperidine derivatives, which could potentially be adapted for this compound.

From a pharmacological perspective, 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid exhibits interesting biological activities. Studies have shown that it possesses moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This makes it a promising candidate for further investigation in the development of Alzheimer's disease therapeutics. Additionally, recent research has highlighted its potential as a modulator of ion channels, which could open new avenues for treating cardiovascular disorders.

In terms of applications, CAS No. 1874022-28-2 has been explored in the context of polymer chemistry. Its ability to form stable amide bonds with carboxylic acids makes it a valuable building block for synthesizing polyamides and other functional polymers. These materials exhibit excellent mechanical properties and thermal stability, making them suitable for use in high-performance textiles and electronic devices.

The environmental impact of 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid has also been a topic of recent research. Studies have demonstrated that it degrades relatively quickly under aerobic conditions, reducing its potential as an environmental pollutant. However, further investigations are needed to fully understand its ecological footprint and ensure sustainable practices in its production and disposal.

In conclusion, 2-(3-(Ethoxymethyl)piperidin-1-yl)acetic acid, with its unique structure and diverse functional groups, represents a valuable compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in contemporary chemical research.

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